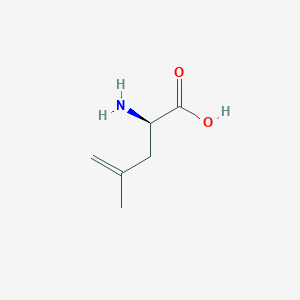

(R)-2-Methallylglycine

Description

Significance of Noncanonical Amino Acids in Chemical Biology

Noncanonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins is a powerful tool in chemical biology, enabling the introduction of novel chemical and physical properties that are not accessible with the canonical set. nih.gov This expansion of the genetic code opens up vast possibilities for protein engineering, drug discovery, and the study of biological processes. chimia.chnih.gov

The significance of ncAAs lies in their ability to introduce a wide array of functionalities, including:

Bioorthogonal handles: These are chemical groups that can undergo specific reactions in a biological environment without interfering with native biochemical processes. The alkene group in methallylglycine is an example of such a handle.

Fluorescent probes: ncAAs with fluorescent side chains can be incorporated into proteins to study their localization, dynamics, and interactions.

Post-translational modification mimics: ncAAs can be designed to mimic natural post-translational modifications, aiding in the study of their roles in cellular signaling and regulation.

Therapeutic agents: The unique structures of ncAAs can be exploited to develop novel peptide-based drugs with improved stability, target affinity, and pharmacokinetic properties. researchgate.net

The site-specific incorporation of ncAAs into proteins can be achieved through various methods, most notably through the expansion of the genetic code. chimia.chnih.gov This involves engineering the translational machinery of a cell, typically by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon) and inserts the desired ncAA at that position in the growing polypeptide chain. google.com

Historical Context of Methallylglycine and its Analogues in Biochemical Investigations

The study of noncanonical amino acids as metabolic antagonists has a long history. Early investigations in the mid-20th century explored the effects of various amino acid analogues on microbial growth. A 1948 study reported that methallylglycine, along with allylglycine and crotylglycine, acted as potent inhibitors of microbial growth. nih.govacs.org These unsaturated amino acids were found to interfere with the metabolism of their natural counterparts.

Further research demonstrated that the inhibitory effects of these analogues could often be reversed by the corresponding natural amino acid, indicating a competitive mechanism of action. annualreviews.org For instance, the lethal effects of methallylglycine, an analogue of leucine (B10760876), on certain strains of E. coli could be mitigated by the addition of leucine to the growth medium. acs.org These early studies laid the groundwork for understanding how structural modifications to amino acids could impact biological systems and provided the conceptual basis for the development of antimetabolites.

The investigation into analogues like allylglycine also revealed their potential to interfere with specific enzymatic pathways. For example, allylglycine was identified as an inhibitor of glutamic acid decarboxylase. nih.gov These findings highlighted the potential of using amino acid analogues to probe and manipulate enzyme function, a concept that remains central to modern chemical biology and drug discovery. The synthesis and study of acetylenic amino acid analogs, prompted by the inhibitory power of unsaturated amino acids like methallylglycine, further expanded the repertoire of tools for biochemical investigation. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWDKROPVYJBH-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Methallylglycine and Its Enantiopure Derivatives

Asymmetric Synthesis Strategies for Chiral α-Amino Acids

The creation of the chiral center at the α-carbon is the most critical step in the synthesis of (R)-2-Methallylglycine. Several asymmetric methodologies have been employed to achieve this, ranging from the use of small organic molecules as catalysts to biocatalytic transformations.

Organocatalytic Approaches to Enantioselective Allylation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. scilit.comacs.org In the context of α-amino acid synthesis, chiral organocatalysts, such as those derived from proline or chiral aldehydes, can facilitate the enantioselective addition of nucleophiles to imine derivatives. scilit.comacs.orgfrontiersin.org For the synthesis of α,α-disubstituted α-amino acids, racemic oxazolones have been shown to be effective reagents in nucleophilic additions to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers, yielding products with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.net This approach allows for the creation of two new chiral centers in a single step. acs.org

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a highly efficient and selective means of forming carbon-carbon bonds. In the synthesis of chiral amino acids, transition metal complexes, often featuring chiral ligands, can catalyze the asymmetric allylation of amino acid precursors. semanticscholar.org A notable strategy involves the combination of a chiral aldehyde, a Lewis acid, and a transition metal to form a ternary catalytic system. acs.orgnih.gov This system has been successfully applied to the α-allylation of N-unprotected amino acid esters with allyl acetates, producing chiral α,α-disubstituted α-amino acids with good yields and excellent enantioselectivities. frontiersin.orgacs.orgnih.gov The chiral aldehyde acts as both an organocatalyst, activating the amino acid ester through Schiff base formation, and as a ligand for the transition metal. nih.gov

Biocatalytic Pathways for Chiral Building Block Synthesis

Enzymes offer unparalleled stereoselectivity and are increasingly utilized for the synthesis of enantiopure compounds. mdpi.comalmacgroup.com Biocatalytic methods, such as the use of transaminases or other engineered enzymes, can provide direct access to chiral amines and amino acids. mdpi.comacademie-sciences.fr For instance, imine reductases (IREDs) can catalyze the asymmetric reduction of imines to amines, and a subclass known as reductive aminases (RedAms) can directly convert a ketone to a chiral amine. mdpi.com While specific biocatalytic routes for this compound are not extensively detailed in the provided context, the principles of biocatalysis, including kinetic resolution and asymmetric synthesis, are well-established for producing chiral building blocks. academie-sciences.frrsc.orgnih.gov

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.orgslideshare.netwikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgwikipedia.orgnih.gov For the synthesis of enantiomerically pure α-amino acids, a chiral glycine (B1666218) derivative bearing an axially chiral BINOL auxiliary can be alkylated with high diastereoselectivity. wikipedia.org

Derivatization and Protection Strategies for Synthetic Utility

To facilitate their use in further synthetic steps, such as peptide synthesis, amino acids like this compound often require the protection of their reactive functional groups. sigmaaldrich.comresearchgate.net

R 2 Methallylglycine As a Chiral Building Block in Advanced Organic Synthesis

Application in Stereocontrolled Synthesis of Complex Molecules

The inherent chirality of (R)-2-methallylglycine provides a distinct advantage in stereocontrolled synthesis, a critical aspect of modern organic chemistry. The ability to control the three-dimensional arrangement of atoms in a molecule is paramount, particularly in the synthesis of pharmaceuticals and biologically active compounds where stereochemistry often dictates efficacy and selectivity. researchgate.net The presence of a defined stereocenter in this compound allows chemists to introduce chirality at an early stage of a synthetic sequence, which can then be transferred and elaborated upon to construct more complex chiral molecules with a high degree of stereochemical purity.

The methallyl group of this compound serves as a versatile synthetic handle for a variety of chemical transformations. These transformations can be performed in a stereocontrolled manner, guided by the existing stereocenter. For instance, the double bond of the methallyl group can undergo a range of reactions, including but not limited to:

Asymmetric Dihydroxylation: This reaction can introduce two new stereocenters with controlled stereochemistry, leading to the formation of chiral diols.

Epoxidation: The formation of a chiral epoxide from the methallyl group provides a key intermediate for further stereospecific ring-opening reactions.

Ozonolysis: Cleavage of the double bond can yield a chiral aldehyde, a valuable functional group for subsequent carbon-carbon bond-forming reactions.

These stereocontrolled transformations enable the synthesis of a diverse range of complex molecular architectures that are challenging to access through other synthetic routes.

Incorporation into Architecturally Diverse Chemical Scaffolds

The unique structure of this compound facilitates its incorporation into a wide variety of architecturally diverse chemical scaffolds. Its bifunctional nature, possessing both an amino acid moiety and a reactive alkene, allows for its integration into peptidic and non-peptidic structures. This versatility has been exploited in the synthesis of novel heterocyclic compounds, macrocycles, and other complex molecular frameworks.

The amino acid portion of this compound can be readily protected and activated for peptide synthesis, allowing for its insertion into peptide chains. The methallyl side chain can then be further functionalized either before or after incorporation into the peptide, leading to the creation of modified peptides with unique conformational properties and biological activities.

Beyond peptide chemistry, the methallyl group can participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic systems. Ring-closing metathesis (RCM), a powerful tool in organic synthesis for the formation of cyclic compounds, is another key reaction where the methallyl group of this compound can be utilized. nobelprize.org This approach has been successfully employed to synthesize macrocyclic peptides and other constrained cyclic structures.

The ability to incorporate this compound into such a diverse range of chemical scaffolds is of significant interest in medicinal chemistry and drug discovery. The resulting novel molecular architectures can serve as platforms for the development of new therapeutic agents with improved properties.

Utilization in the Construction of Natural Product Cores and Analogs

Natural products have historically been a rich source of inspiration for the development of new drugs. The synthesis of natural products and their analogs is a major focus of organic chemistry, and this compound has proven to be a valuable building block in this endeavor. americanchemicalsuppliers.com Its chiral nature and versatile reactivity allow for the efficient and stereocontrolled construction of key structural motifs found in a variety of natural products.

The methallyl group can be strategically manipulated to form crucial ring systems or to introduce specific functional groups present in the target natural product. For example, the cytotoxic natural product Lactimidomycin has been synthesized using derivatives of methallylglycine. americanchemicalsuppliers.com The stereocenter of this compound can serve as a foundation for establishing the correct stereochemistry of multiple chiral centers within the complex natural product structure.

Furthermore, this compound can be used to synthesize analogs of natural products. By modifying the structure of a natural product, chemists can often improve its biological activity, reduce its toxicity, or enhance its pharmacokinetic properties. The incorporation of this compound into a natural product scaffold allows for the introduction of novel structural features and the exploration of structure-activity relationships.

| Natural Product/Analog | Synthetic Application of this compound Derivative |

| Lactimidomycin | Utilized as a key building block in the total synthesis. americanchemicalsuppliers.com |

Role in Chiral Ligand and Catalyst Development

The development of new chiral ligands and catalysts is crucial for advancing the field of asymmetric catalysis. researchgate.net Chiral ligands, when coordinated to a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This compound and its derivatives are attractive candidates for the synthesis of novel chiral ligands.

The amino acid backbone of this compound provides a scaffold for the attachment of various coordinating groups, while the inherent chirality of the molecule ensures the chirality of the resulting ligand. The methallyl group offers a point of diversification, allowing for the synthesis of a library of related ligands with varying steric and electronic properties. These ligands can then be screened for their effectiveness in a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Moreover, the principles of metathesis have been instrumental in the development of powerful catalysts for organic synthesis. nobelprize.org While not directly a ligand for metathesis catalysts, the utility of this compound in synthesizing complex molecules that can serve as substrates for metathesis reactions highlights its indirect role in this area. The development of new chiral catalysts and ligands is an ongoing area of research, and the unique structural features of this compound make it a promising platform for future innovations in this field.

Biological and Mechanistic Investigations of Methallylglycine Analogues

Impact on Cellular Metabolism and Pathways

(R)-2-Methallylglycine and its related analogues exert significant effects on cellular processes, primarily through their interaction with amino acid metabolic and biosynthetic pathways. Their structural similarity to natural amino acids allows them to enter cellular systems and interfere with normal metabolic functions, leading to consequences such as the inhibition of microbial growth.

Methallylglycine has been identified as an inhibitor of microbiological growth. nih.govacs.org Early studies demonstrated its ability to suppress the growth of various microorganisms. nih.gov The inhibitory action is linked to its role as an amino acid antagonist. For instance, methallylglycine has been noted to inhibit the growth of Escherichia coli. dntb.gov.ua The ubiquitous nature of the metabolic pathways targeted by methallylglycine, particularly those involving amino acid synthesis, contributes to its broad-spectrum antimicrobial potential.

The growth of Pseudomonas aeruginosa, an opportunistic pathogen known for its metabolic versatility and resistance, can also be affected by amino acid analogues. dntb.gov.uanih.gov While specific studies on this compound are limited, the growth of P. aeruginosa is known to be influenced by the availability of specific amino acids and can be inhibited by compounds that interfere with their metabolism. nih.govmdpi.comfrontiersin.org The mechanism of growth inhibition by compounds like methallylglycine often involves the targeting of essential enzymatic pathways, such as those for methionine biosynthesis, which are critical for bacterial proliferation. wikipedia.orgnih.gov

Table 1: Documented Microbial Growth Inhibition by Methallylglycine

| Microorganism | Effect | Reference |

|---|---|---|

| Escherichia coli | Growth inhibition | dntb.gov.ua |

The interference of methallylglycine extends to the fundamental processes of macromolecular synthesis. As an amino acid analogue, it can disrupt protein synthesis. Research has shown that methallylglycine can act as a substrate for phenylalanyl-tRNA synthetase, a crucial enzyme that charges transfer RNA (tRNA) with phenylalanine for protein assembly. nih.gov However, studies on Aesculus californica noted that while the enzyme could activate methallylglycine in a pyrophosphate exchange reaction, the amino acid was not ultimately incorporated into the plant's protein. nih.gov This suggests the existence of a proofreading or discrimination mechanism at the stage of tRNA charging or subsequent steps in protein synthesis that prevents the analogue's inclusion, thereby avoiding the synthesis of faulty proteins but potentially consuming cellular energy in futile activation cycles. nih.gov The disruption of nucleotide metabolism, essential for RNA and DNA synthesis, is another potential consequence, as amino acid pathways are intrinsically linked to the synthesis of purines and pyrimidines. uniprot.org

Interference with Microbial Growth Mechanisms

Enzymatic Interactions and Reaction Mechanisms

The primary molecular targets of methallylglycine are enzymes, particularly those dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which play a central role in amino acid metabolism.

This compound functions as a mechanism-based inactivator, or suicide inhibitor, of several pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.govnih.govwikipedia.org These enzymes catalyze a wide variety of reactions in amino acid metabolism, such as transamination, decarboxylation, and elimination reactions. nih.govresearchgate.net The catalytic cycle of PLP-dependent enzymes involves the formation of a Schiff base (an internal aldimine) between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site. researchgate.net A substrate amino acid displaces the lysine to form a new external aldimine, which is the key intermediate for subsequent catalysis. researchgate.netcreative-proteomics.com

Methallylglycine, mimicking a natural amino acid substrate, enters the active site and forms this external aldimine with PLP. nih.gov The enzyme then initiates its catalytic action on the inhibitor. However, the unique structure of methallylglycine, featuring an allylic group, leads to the formation of a highly reactive intermediate upon enzymatic processing. This reactive species then covalently and irreversibly binds to the enzyme's active site, leading to its permanent inactivation. nih.govwikipedia.org This process is termed suicide inhibition because the enzyme essentially "commits suicide" by processing the inhibitor. nih.govwikipedia.org This mechanism is shared by other unsaturated amino acid analogues like propargylglycine (B1618536) and vinylglycine. nih.govnih.gov

A primary target of methallylglycine and its analogues is the L-methionine biosynthesis pathway. numberanalytics.comresearchgate.net This pathway is essential in bacteria, plants, and fungi for producing a crucial amino acid required for protein synthesis and as a precursor for S-adenosylmethionine (SAM). creative-proteomics.comnih.gov Key enzymes in this pathway that are inhibited by these analogues include cystathionine (B15957) γ-synthase and cystathionine β-lyase, both of which are PLP-dependent. wikipedia.orguniprot.orgnih.govnih.govuniprot.orgwikipedia.org

Cystathionine γ-synthase (CGS): This enzyme catalyzes the first committed step in methionine biosynthesis in plants and bacteria, the condensation of an activated homoserine ester with cysteine to form cystathionine. uniprot.orgwikipedia.org Analogues like propargylglycine cause irreversible, mechanism-based inactivation of CGS. nih.govnih.gov The inactivation proceeds via the formation of a reactive allene (B1206475) intermediate generated from the inhibitor within the enzyme's active site, which then covalently modifies the enzyme. nih.gov

Cystathionine β-lyase (CBL): This enzyme cleaves cystathionine to produce homocysteine, the direct precursor to methionine. wikipedia.orguniprot.orgmdpi.com It is also inhibited by amino acid analogues such as L-aminoethoxyvinylglycine (AVG). wikipedia.orgnih.gov

Methionine γ-lyase (MGL): This enzyme, found in various bacteria and protozoa, degrades methionine in a γ-elimination reaction. walshmedicalmedia.comwikipedia.org It is also subject to suicide inactivation by propargylglycine, a process that has been studied in detail and shows a specific number of catalytic turnovers occurring per inactivation event. nih.govwalshmedicalmedia.com

The inhibition of these key enzymes starves the cell of methionine, halting protein synthesis and other essential metabolic functions, which ultimately leads to the cessation of growth. wikipedia.orgnih.gov

Kinetic studies provide quantitative insight into the interactions between methallylglycine and its target enzymes. For example, the interaction of methallylglycine with phenylalanyl-tRNA synthetase has been characterized. The Km (Michaelis constant), which reflects the substrate concentration at which the reaction rate is half of the maximum, for methallylglycine was found to be 30-40 times higher than that for the natural substrate, phenylalanine, indicating a lower affinity for the inhibitor. nih.gov

Detailed kinetic analyses of the suicide inactivation of related enzymes by similar inhibitors have been performed. For the inactivation of cystathionine γ-synthase and methionine γ-lyase by L-propargylglycine, biphasic pseudo-first-order inactivation kinetics were observed. nih.gov The "partition ratio," which is the number of catalytic turnovers of the inhibitor into product for every one inactivation event, was determined to be low (e.g., four for CGS and six for MGL), indicating a highly efficient inactivation process. nih.gov These kinetic parameters are crucial for understanding the potency and mechanism of such inhibitors.

Table 2: Kinetic Data for Methallylglycine and Related Inhibitors with Target Enzymes

| Enzyme | Inhibitor | Kinetic Parameter | Value/Observation | Reference |

|---|---|---|---|---|

| Phenylalanyl-tRNA synthetase | Methallylglycine | Km | 30-40x higher than for Phenylalanine | nih.gov |

| Phenylalanyl-tRNA synthetase | Methallylglycine | Vmax (with A. californica enzyme) | 30% of Vmax for Phenylalanine | nih.gov |

| Cystathionine γ-synthase | L-Propargylglycine | Partition Ratio | ~4 turnovers per inactivation | nih.gov |

| Methionine γ-lyase | L-Propargylglycine | Partition Ratio | ~6 turnovers per inactivation | nih.gov |

| Cystathionine β-lyase (E. coli) | L-Aminoethoxyvinylglycine (AVG) | Ki | 1.1 ± 0.3 µM | nih.gov |

Mechanistic Studies of Inhibition in Amino Acid Biosynthesis Pathways (e.g., L-Methionine)

Research on Noncanonical Amino Acid Incorporation in Protein Engineering

The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications. This is achieved through the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host's endogenous translational machinery. nih.gov The process involves the directed evolution of an aaRS to recognize a specific ncAA, such as this compound, and charge it onto its cognate tRNA, which is engineered to recognize a nonsense or rare codon. wikipedia.org

Genetic Code Expansion Methodologies for Site-Specific Protein Labeling and Modification

Once an orthogonal aaRS-(R)-2-Methallylglycine/tRNA pair is developed, it can be used to expand the genetic code of an organism, such as Escherichia coli. This methodology allows for the site-specific incorporation of this compound into a target protein in response to a unique codon. google.comnih.gov Most commonly, the amber stop codon (UAG) is repurposed for this task. google.com A gene of interest is mutated to introduce a UAG codon at the desired position. When this gene is expressed in a host organism containing the engineered aaRS and its cognate suppressor tRNA, this compound is inserted at the UAG position instead of terminating translation. wikipedia.org

The methallyl group of this compound provides a reactive handle for subsequent chemical modifications, making it a valuable tool for protein labeling and engineering. The terminal alkene functionality can participate in various bioorthogonal reactions, such as thiol-ene coupling or olefin metathesis. These reactions allow for the attachment of a wide range of molecules, including:

Fluorophores: For imaging and tracking proteins within cells or in vitro.

Biotin tags: For protein purification and detection.

Cross-linkers: To study protein-protein interactions.

Polyethylene glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.

The ability to introduce such a versatile functional group at a specific site within a protein opens up numerous possibilities for creating proteins with novel properties and functions. nih.gov While early studies noted the inhibitory effects of methallylglycine on microbiological growth, modern genetic code expansion techniques would allow for its controlled and site-specific incorporation, minimizing general toxicity and maximizing its utility as an engineering tool. researchgate.net The development of robust orthogonal systems is key to ensuring high fidelity and efficiency of incorporation, preventing misincorporation of canonical amino acids or premature termination of translation. wikipedia.org

Applications of R 2 Methallylglycine in Peptidomimetic Design and Synthesis

Design Principles for Peptidomimetics Incorporating Noncanonical Amino Acids

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.govresearchgate.net The introduction of noncanonical amino acids (ncAAs) is a primary strategy to achieve these improvements. researchgate.netexplorationpub.com Unlike the 20 proteinogenic amino acids, ncAAs offer a vast chemical diversity that can be leveraged to overcome the inherent limitations of native peptides as drugs, which often suffer from poor metabolic stability and conformational flexibility. nih.gov

Key design principles involving ncAAs include:

Conformational Constraint: The substitution of a standard amino acid with a more rigid analogue, such as an α,α-disubstituted amino acid, reduces the conformational entropy of the peptide chain. whiterose.ac.uk This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for a biological target by minimizing the entropic cost of binding. whiterose.ac.uk

Enhanced Proteolytic Stability: Natural peptides are rapidly degraded by proteases. nih.govfrontiersin.org The incorporation of ncAAs, particularly D-amino acids or α,α-disubstituted residues, can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems. researchgate.netnih.gov

Structural Mimicry: ncAAs can be designed to stabilize specific secondary structures like α-helices, β-turns, or β-sheets, which are often crucial for receptor recognition. uminho.ptmdpi.com For instance, α,α-disubstituted amino acids are well-known inducers of helical conformations. uminho.ptdovepress.com

Introduction of Novel Functionality: The side chains of ncAAs can carry unique functional groups not found in nature. These can be used for specific chemical modifications, such as introducing fluorescent labels, cross-linkers for cyclization, or moieties that create new interactions with a target receptor. nih.govacs.org

The rational design of peptidomimetics involves a deep understanding of the structure-activity relationship (SAR) of the parent peptide, often using computational modeling and spectroscopic analysis to guide the selection and placement of the appropriate ncAAs. americanpharmaceuticalreview.comthermofisher.com

Conformational Analysis and Structural Mimicry through (R)-2-Methallylglycine Inclusion

This compound is classified as an α,α-disubstituted amino acid because its α-carbon is bonded to both a methyl group and a methallyl group, in addition to the amino and carboxyl groups. This substitution has a profound impact on the local peptide structure.

Conformational Restriction: The presence of two substituents on the α-carbon severely restricts the rotational freedom around the backbone dihedral angles, phi (φ) and psi (ψ). While a simple amino acid like glycine (B1666218) has a wide range of allowed conformations, α,α-disubstituted amino acids like this compound are confined to very specific regions of the Ramachandran plot. This steric hindrance forces the peptide backbone into well-defined secondary structures. For example, α-aminoisobutyric acid (Aib), the simplest α,α-disubstituted amino acid, is a powerful helix-inducer, promoting the formation of 3₁₀-helices. uminho.ptdovepress.com It is expected that this compound would similarly induce helical or turn-like structures, effectively mimicking the folded domains of larger proteins.

| Amino Acid Type | Example | Allowed Conformational Space (φ, ψ angles) | Typical Induced Secondary Structure |

|---|---|---|---|

| Standard (α-H) | Alanine | Broad | Flexible / Context-Dependent |

| α,α-Disubstituted | α-Aminoisobutyric acid (Aib) | Highly Restricted | 3₁₀-helix, α-helix uminho.ptdovepress.com |

| α,α-Disubstituted | This compound | Highly Restricted (Predicted) | Helix or Turn (Predicted) |

Structural Mimicry via Cyclization: The methallyl side chain contains a terminal alkene, which is a versatile functional group for chemical ligation. A particularly powerful strategy is Ring-Closing Metathesis (RCM). nih.gov By incorporating two this compound residues (or one in combination with another olefin-containing amino acid) at appropriate positions within a peptide sequence (e.g., i and i+4 or i and i+7), the two alkene side chains can be covalently linked using a ruthenium-based catalyst. This creates a hydrocarbon "staple" that locks the peptide into a specific, often helical, conformation. nih.govnih.gov This "stapled peptide" strategy is a premier example of structural mimicry, as it can replicate the α-helical domains involved in many protein-protein interactions (PPIs). dovepress.com

Influence on Proteolytic Stability and Receptor Ligand Interactions in Peptide Analogues

The structural constraints and unique side chain of this compound are expected to confer significant advantages in terms of both stability and receptor binding.

Proteolytic Stability: The degradation of peptides by proteases is a major hurdle for their therapeutic use. nih.govcsic.es Proteases recognize and cleave specific peptide bonds, a process that requires the peptide to fit into the enzyme's active site. The incorporation of an α,α-disubstituted amino acid like this compound provides steric shielding of the peptide backbone. The additional bulk of the methyl and methallyl groups at the α-carbon can prevent the peptide from being properly accommodated by the active site of proteases such as trypsin or chymotrypsin, thus inhibiting cleavage. frontiersin.orgnih.gov Studies on peptides containing other α,α-disubstituted amino acids have demonstrated absolute resistance to proteolysis at the site of modification. nih.gov

| Peptide Modification | Mechanism of Stability Enhancement | Observed Outcome | Reference |

|---|---|---|---|

| Substitution with D-amino acids | Incorrect stereochemistry for protease recognition | Remarkably enhanced stability in plasma and against trypsin | frontiersin.org |

| Incorporation of α-Tfm-amino acids | Steric hindrance at the cleavage site | Absolute stability for substitution at the P1 position against α-chymotrypsin | nih.gov |

| Incorporation of α-aminoisobutyric acid (Aib) | Steric hindrance and helical induction | Remarkably enhanced plasma stability | frontiersin.org |

| Cyclization (e.g., via RCM) | Reduced conformational flexibility and masked cleavage sites | Increased metabolic stability | nih.gov |

Receptor Ligand Interactions: The potency of a peptide ligand is closely tied to its binding affinity for its receptor. plos.orgnih.gov The binding process often requires the flexible peptide to adopt a specific, low-energy conformation, which is entropically unfavorable. By incorporating a conformationally rigid unit like this compound, the peptide is "pre-organized" into a structure that more closely resembles the receptor-bound state. whiterose.ac.uk This reduces the entropic penalty upon binding, which can translate into a higher binding affinity (lower Kd or IC₅₀ values). nih.gov Numerous studies have shown that constraining a peptide, whether through cyclization or the inclusion of rigid amino acids, leads to enhanced affinity for its target. nih.govunimi.it For example, a conformationally constrained peptidomimetic inhibitor of Stat3 showed a significantly improved IC₅₀ value compared to its more flexible parent peptide. nih.gov

Synthetic Strategies for this compound-Containing Peptidomimetics

The incorporation of this compound into a peptide sequence is readily achievable using modern peptide synthesis techniques, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS). unifi.it

Solid-Phase Peptide Synthesis (SPPS): The synthesis starts with an amino acid attached to an insoluble resin support. The peptide chain is then built step-by-step from the C-terminus to the N-terminus.

Step 1: Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like DMF. iris-biotech.de

Step 2: Coupling: The next amino acid, in this case, Fmoc-(R)-2-Methallylglycine-OH, is "activated" and coupled to the newly freed N-terminus of the growing peptide chain. Activation is achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). unifi.it

Step 3: Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Step 4: Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

Step 5: Cleavage and Final Deprotection: Once the full peptide is assembled, it is cleaved from the resin support using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA). thermofisher.com This step also removes any acid-labile side-chain protecting groups. Scavengers like water or triisopropylsilane (B1312306) (TIS) are included to prevent side reactions. thermofisher.comiris-biotech.de

Ring-Closing Metathesis (RCM): If the design calls for a cyclized or "stapled" peptide, a subsequent step is performed after the linear peptide has been synthesized.

Synthesis: A linear peptide containing two olefinic side chains (e.g., from two this compound residues) is synthesized via SPPS.

Cyclization: The fully protected or deprotected peptide is dissolved in an organic solvent, and a ruthenium catalyst (e.g., a Grubbs catalyst) is added. nih.govmdpi.com The catalyst facilitates the metathesis reaction between the two alkene side chains, forming a new carbon-carbon double bond and releasing ethylene (B1197577) gas, resulting in a macrocyclic peptide. nih.govrsc.org This strategy is highly effective for creating conformationally locked helical peptidomimetics. nih.gov

Advanced Analytical and Spectroscopic Characterization in R 2 Methallylglycine Research

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

The determination of enantiomeric purity is a critical aspect of quality control for chiral compounds like (R)-2-Methallylglycine. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone for separating enantiomers. chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. chromatographyonline.com For amino acids, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are common. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP. The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is crucial for optimizing the separation. mdpi.com

A typical chiral HPLC method for analyzing this compound would involve a specialized chiral column, such as a Crownpak CR(+) column, which has shown selectivity for amino acid enantiomers. nih.gov The mobile phase could consist of an acidic aqueous solution, and detection is commonly performed using a UV detector at a specific wavelength. nih.gov The goal is to achieve baseline separation between the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess (ee) of the desired (R)-enantiomer.

Table 1: Illustrative Parameters for Chiral HPLC Analysis of Amino Acid Enantiomers

| Parameter | Typical Value/Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Crownpak CR(+), Chiralpak series) | To provide a chiral environment for enantiomeric discrimination. |

| Mobile Phase | Acidified aqueous buffer/organic solvent mixture (e.g., perchloric acid solution) | To facilitate differential interaction with the CSP and control retention. |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation efficiency and analysis time. |

| Detection | UV at 210-230 nm | To detect and quantify the amino acid enantiomers. |

| Column Temperature | 20 - 40 °C | To influence retention times and selectivity. |

Chiral Gas Chromatography (GC):

Chiral GC is another highly effective method for enantiomeric separation, particularly for volatile or semi-volatile compounds. chromatographyonline.com For non-volatile amino acids like this compound, derivatization is necessary to increase their volatility and thermal stability. nih.gov Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. nih.gov

Once derivatized, the sample is introduced into a GC system equipped with a chiral capillary column. chromatographyonline.com Cyclodextrin-based chiral stationary phases are widely used for this purpose. chromatographyonline.com The separation principle is based on the differential partitioning of the derivatized enantiomers between the mobile gas phase and the chiral stationary phase. chromatographyonline.com

Table 2: Example of a Chiral GC Method for Amino Acid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Derivatization | Esterification (e.g., with isopropanol) and Acylation (e.g., with trifluoroacetic anhydride) | To increase volatility and thermal stability for GC analysis. |

| Column | Chiral Capillary Column (e.g., Chirasil-Val) | To separate the derivatized enantiomers. |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |

| Temperature Program | Ramped oven temperature (e.g., 80°C to 200°C) | To achieve optimal separation of different compounds. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect and quantify the separated enantiomers. |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would show distinct signals for the protons of the methallyl group, the alpha-proton, and the protons of the amino and carboxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a complete picture of the molecule's connectivity. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HRMS):

HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This technique provides a highly accurate mass measurement, typically to four or five decimal places. For this compound, HRMS would confirm the expected elemental formula (C₅H₉NO₂), thereby providing strong evidence for its identity.

Advanced Methodologies for Tracking Biological Incorporation (e.g., Isotopic Labeling)

To study the metabolic fate and incorporation of this compound into larger molecules within a biological system, isotopic labeling is a powerful strategy. This involves synthesizing the compound with one or more atoms replaced by their heavier, stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium).

Once the isotopically labeled this compound is introduced into a biological system (e.g., a cell culture or an organism), its journey can be traced. The presence of the heavier isotopes can be detected using techniques like mass spectrometry or NMR spectroscopy. For example, if labeled this compound is incorporated into a peptide, the resulting peptide will have a higher mass that can be detected by MS. This allows researchers to identify the specific proteins or peptides that have incorporated this non-canonical amino acid.

Validation of Analytical Procedures for Research Reproducibility and Accuracy

The validation of analytical procedures is a formal process that confirms that a method is suitable for its intended purpose. ich.org This is a critical requirement for ensuring the reproducibility and accuracy of research findings. researchgate.net According to guidelines from organizations like the International Council for Harmonisation (ICH), analytical method validation involves evaluating several key parameters. europa.eueuropa.eu

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. ich.org For chiral methods, this means demonstrating the separation of the (R)-enantiomer from the (S)-enantiomer and any other impurities. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net This is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

By systematically evaluating these parameters, researchers can ensure that the analytical methods used to characterize this compound are reliable, accurate, and reproducible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.